![molecular formula C13H20ClNO5 B8137941 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride](/img/structure/B8137941.png)
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride
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Overview
Description
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO5. It is known for its unique structure, which includes an aminobutyl group, a hydroxy group, and two methoxy groups attached to a benzoate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-aminobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane (DCM) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-aminobutyl 4-oxo-3,5-dimethoxybenzoate.
Reduction: Formation of 4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of compounds similar to 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride exhibit significant anticancer activity. The structural modifications of such compounds can enhance their solubility and stability, leading to improved bioavailability and efficacy against various cancers. For instance, related compounds have been utilized in the development of drugs targeting specific cancer pathways, particularly those involving protein degradation mechanisms .
Neuroprotective Effects
Studies have suggested that compounds with similar chemical structures may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The modulation of neurotransmitter systems by such compounds could offer therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .
Formulation Development
The compound can be integrated into drug delivery systems that enhance the pharmacokinetic profiles of therapeutic agents. For example, its incorporation into nanoparticle formulations could facilitate targeted delivery to cancer cells while minimizing systemic toxicity. The development of such formulations is critical for improving the therapeutic index of anticancer agents .
Stability and Solubility Enhancement
The presence of hydroxyl and methoxy groups in the compound aids in enhancing solubility and stability in aqueous environments, which is vital for intravenous formulations. This property can be exploited to design injectable formulations that require stable active pharmaceutical ingredients .
Cellular Mechanisms
Research involving this compound has focused on its interactions at the cellular level. It may influence cellular signaling pathways involved in apoptosis and cell proliferation, making it a candidate for further studies in cancer biology .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (the effects of the drug on biological systems) and pharmacokinetics (the movement of drugs within the body) is essential for evaluating the compound's potential as a therapeutic agent. Studies are ongoing to elucidate these parameters, which will inform dosing regimens and potential side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobutyl 4-hydroxybenzoate
- 4-Aminobutyl 3,5-dimethoxybenzoate
- 4-Hydroxy-3,5-dimethoxybenzoic acid
Uniqueness
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride is unique due to the presence of both hydroxy and methoxy groups on the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride, also known as a derivative of benzoic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features that include an amine group, hydroxyl group, and methoxy groups, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C₁₃H₂₀ClNO₅
- Molecular Weight : 305.7546 g/mol
- CAS Number : 18780-71-7
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is believed to interact with specific receptors or enzymes that are crucial for cellular signaling and metabolic processes. The presence of the hydroxyl and methoxy groups enhances its solubility and bioavailability, facilitating its interaction with cellular targets.
Antioxidant Activity
Research indicates that compounds similar to 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate exhibit significant antioxidant properties. These properties are essential in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Compound | IC50 (μM) | Reference |
---|---|---|
4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate | TBD | Current Study |
Methyl 3-hydroxy-4,5-dimethoxybenzoate | 5 | |
Gallic Acid | 10 |
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against bacteria such as Staphylococcus aureus and E. coli.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 mg/ml |
E. coli | 10 mg/ml |
Rhizopus spp. | 10 mg/ml |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and improve neuronal function.
- Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of the compound, showing a reduction in pro-inflammatory cytokines in vitro when treated with the compound.
Properties
IUPAC Name |
4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5.ClH/c1-17-10-7-9(8-11(18-2)12(10)15)13(16)19-6-4-3-5-14;/h7-8,15H,3-6,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXELJFGUSHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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